1,5-bis(cyclohexylamino)anthraquinone synthesis and characterization
1,5-bis(cyclohexylamino)anthraquinone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,5-bis(cyclohexylamino)anthraquinone
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-bis(cyclohexylamino)anthraquinone, a symmetrically substituted aminoanthraquinone derivative. Anthraquinones are a significant class of compounds utilized as colorants, and their derivatives are widely investigated for applications in materials science and drug development.[1] This document details a robust synthetic protocol based on the copper-catalyzed Ullmann condensation, outlines a complete workflow for the structural and purity verification of the synthesized compound, and explains the scientific principles underpinning these methodologies. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical development.
Introduction: The Anthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in chemistry. Its planar structure and electron-accepting nature make it a versatile building block for a vast array of functional molecules, from industrial dyes to potent anticancer agents.[1][2] The introduction of amino groups onto the anthraquinone skeleton profoundly influences its electronic and, consequently, its optical and biological properties. Specifically, substitution at the 1 and 5 positions creates compounds with unique intramolecular hydrogen bonding and steric environments.
1,5-bis(cyclohexylamino)anthraquinone is a member of this family, characterized by the presence of two cyclohexylamino substituents. This guide provides a detailed methodology for its preparation and rigorous characterization, ensuring product identity, purity, and reproducibility for downstream applications.
Synthesis of 1,5-bis(cyclohexylamino)anthraquinone
The synthesis of N-aryl and N-alkyl aminoanthraquinones is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[3][4]
Reaction Principle
The core of the synthesis is the reaction between 1,5-dichloroanthraquinone and an excess of cyclohexylamine. The carbon-chlorine bonds on the anthraquinone ring are activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl groups. However, this reaction typically requires high temperatures and the presence of a copper catalyst to proceed efficiently.[3][5] An acid scavenger, such as anhydrous sodium acetate, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.
Foundational Materials & Reagents
| Reagent | Formula | M.W. | Role |
| 1,5-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | 277.11 g/mol | Starting Material |
| Cyclohexylamine | C₆H₁₃N | 99.17 g/mol | Nucleophile/Reactant |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 g/mol | Acid Scavenger |
| Copper(II) Acetate | C₄H₆CuO₄ | 181.63 g/mol | Catalyst |
| Nitrobenzene | C₆H₅NO₂ | 123.11 g/mol | High-Boiling Solvent |
| Methanol | CH₃OH | 32.04 g/mol | Washing Solvent |
| Toluene | C₇H₈ | 92.14 g/mol | Eluent for Chromatography |
Detailed Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of related aminoanthraquinones.[6][7]
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add 1,5-dichloroanthraquinone (1.0 eq), cyclohexylamine (2.2 eq), anhydrous sodium acetate (2.2 eq), and a catalytic amount of anhydrous copper(II) acetate (0.05 eq).
-
Solvent Addition: Add a sufficient volume of nitrobenzene to the flask to ensure the mixture can be stirred effectively (e.g., ~15-20 mL per gram of 1,5-dichloroanthraquinone).
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction Heating: Heat the stirred mixture to 180-190 °C. The choice of a high-boiling polar solvent like nitrobenzene is critical for achieving the necessary temperature for the Ullmann condensation.[3]
-
Reaction Monitoring: Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), using a suitable eluent such as a toluene-ethyl acetate mixture. The disappearance of the 1,5-dichloroanthraquinone spot and the appearance of a new, more polar, colored spot indicates product formation.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Add methanol (an equal volume to the nitrobenzene used) to the flask to precipitate the crude product and dilute the nitrobenzene.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with methanol to remove residual nitrobenzene and unreacted cyclohexylamine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) or by column chromatography on silica gel or alumina, using toluene or a hexane/ethyl acetate gradient as the eluent, to yield the pure 1,5-bis(cyclohexylamino)anthraquinone.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,5-bis(cyclohexylamino)anthraquinone.
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 1,5-bis(cyclohexylamino)anthraquinone.
Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence of the different types of protons (aromatic, amine, and cyclohexyl) and their connectivity.
-
Expected Chemical Shifts (δ, ppm):
-
~11.0 - 12.0 ppm: A broad singlet corresponding to the two equivalent N-H protons. The significant downfield shift is due to strong intramolecular hydrogen bonding with the peri-carbonyl oxygen atoms.
-
~7.0 - 8.0 ppm: A set of multiplets corresponding to the six aromatic protons on the anthraquinone core. The specific splitting patterns (e.g., doublets, triplets) will depend on their coupling relationships.[8]
-
~3.5 - 4.5 ppm: A broad multiplet for the two equivalent CH -N protons on the cyclohexyl rings.
-
~1.2 - 2.2 ppm: A series of complex, overlapping multiplets for the remaining 20 protons (10 CH₂) of the two cyclohexyl rings.
-
Carbon-13 NMR provides information on the different carbon environments within the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~180 - 190 ppm: Signals for the two carbonyl carbons (C=O) of the quinone.
-
~110 - 150 ppm: A series of signals for the 12 aromatic carbons of the anthraquinone core. Carbons directly attached to the nitrogen atoms (C-N) will appear in the lower field part of this region.
-
~50 - 60 ppm: Signal for the two equivalent C H-N carbons of the cyclohexyl rings.
-
~20 - 40 ppm: Several signals for the remaining CH₂ carbons of the cyclohexyl rings.
-
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.
-
Expected Absorption Bands (cm⁻¹):
-
3200 - 3400 cm⁻¹: N-H stretching vibration, likely broadened due to hydrogen bonding.
-
2850 - 2950 cm⁻¹: C-H stretching vibrations from the cyclohexyl groups.
-
~1630 - 1670 cm⁻¹: Two distinct C=O stretching bands, characteristic of the anthraquinone quinone system.[9] The band at the lower frequency is associated with the hydrogen-bonded carbonyls.
-
~1580 - 1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.[10]
-
~1250 cm⁻¹: C-N stretching vibration.
-
This technique provides information about the electronic transitions within the molecule and is responsible for its color. The introduction of the amino auxochromes causes a significant bathochromic (red) shift compared to the parent anthraquinone.
-
Expected Absorption Maxima (λₘₐₓ): The spectrum, typically run in a solvent like ethanol or chloroform, is expected to show strong absorption bands in the visible region (often >500 nm) corresponding to π→π* transitions, giving the compound a distinct blue or green color in solution.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 1,5-bis(cyclohexylamino)anthraquinone (C₂₆H₃₀N₂O₂), the expected monoisotopic mass is 402.23 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Summary of Expected Characterization Data
| Technique | Feature | Expected Observation |
| ¹H NMR | N-H Proton | δ 11.0 - 12.0 ppm (broad singlet) |
| Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | |
| Cyclohexyl Protons | δ 1.2 - 4.5 ppm (complex multiplets) | |
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ |
| C=O Stretch | ~1630 - 1670 cm⁻¹ (two bands) | |
| C=C Stretch | ~1580 - 1600 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 402 |
| UV-Vis | λₘₐₓ | >500 nm (Visible Region) |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized product.
Safety and Handling
-
1,5-Dichloroanthraquinone: This starting material should be handled with care in a well-ventilated fume hood. Avoid dust formation and contact with skin and eyes.[12]
-
Nitrobenzene: This solvent is toxic and readily absorbed through the skin. It should only be used in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Cyclohexylamine: This reagent is corrosive and flammable. Handle with appropriate care.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 1,5-bis(cyclohexylamino)anthraquinone via an Ullmann condensation reaction. Furthermore, a comprehensive analytical workflow has been presented to ensure the rigorous characterization and quality control of the final product. By following these protocols, researchers can confidently prepare and validate this compound for further investigation in diverse scientific and industrial applications.
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